Flumethrin

Descripción

Propiedades

IUPAC Name |

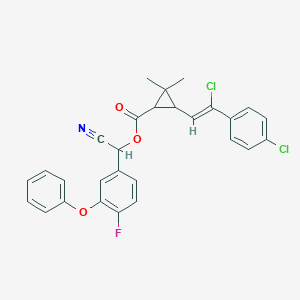

[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl2FNO3/c1-28(2)21(15-22(30)17-8-11-19(29)12-9-17)26(28)27(33)35-25(16-32)18-10-13-23(31)24(14-18)34-20-6-4-3-5-7-20/h3-15,21,25-26H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWCBRDRVXHABN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(C4=CC=C(C=C4)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Cl2FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058166 | |

| Record name | Flumethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69770-45-2 | |

| Record name | Flumethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69770-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Flumethrin on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flumethrin, a synthetic Type II pyrethroid insecticide and acaricide, exerts its potent neurotoxic effects by targeting voltage-gated sodium channels (Nav). These channels are critical for the initiation and propagation of action potentials in nerve cells. This compound modifies the gating kinetics of Nav channels, leading to prolonged channel opening, which results in nerve hyperexcitability, paralysis, and eventual death of the target organism. This technical guide provides a comprehensive overview of the mechanism of action of this compound on voltage-gated sodium channels, including its state-dependent interactions, effects on channel kinetics, and the molecular basis for its selective toxicity. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the current understanding based on studies of this compound and other closely related Type II pyrethroids. Detailed experimental protocols for studying these interactions and visualizations of the key pathways and workflows are also provided.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound is a synthetic pyrethroid characterized by the presence of an α-cyano group, classifying it as a Type II pyrethroid.[1] These compounds are known for their high insecticidal and acaricidal activity. The primary target of this compound and other pyrethroids is the voltage-gated sodium channel, a transmembrane protein essential for electrical signaling in the nervous system.[2][3]

Voltage-gated sodium channels are responsible for the rising phase of the action potential. They exist in several conformational states: resting (closed), open (activated), and inactivated (closed and non-conducting).[3] The precise control of the transitions between these states is fundamental for normal nerve function.

Mechanism of Action of this compound

The neurotoxic action of this compound stems from its ability to disrupt the normal gating mechanics of voltage-gated sodium channels. This disruption leads to a prolongation of the sodium current during an action potential, causing a state of hyperexcitability in the neuron.[4]

State-Dependent Binding

This compound, like other Type II pyrethroids, exhibits a preference for binding to the open state of the sodium channel. This "use-dependent" or "state-dependent" action means that the inhibitory effect of this compound is more pronounced in nerve cells that are actively firing. When the channel opens in response to membrane depolarization, this compound binds to a receptor site on the channel protein, trapping it in the open conformation. This prevents the channel from inactivating and deactivating normally.

References

- 1. Human and Rat Nav1.3 Voltage-Gated Sodium Channels Differ in Inactivation Properties and Sensitivity to the Pyrethroid Insecticide Tefluthrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential state-dependent modification of inactivation-deficient Nav1.6 sodium channels by the pyrethroid insecticides S-bioallethrin, tefluthrin and deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patch-clamp analysis of the effects of the insecticide deltamethrin on insect neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Flumethrin: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Flumethrin, a synthetic pyrethroid insecticide. The document details the chemical pathways, experimental protocols, and purification methodologies, supported by quantitative data and visual diagrams to facilitate understanding and replication in a research environment.

Overview of this compound Synthesis

This compound is a complex synthetic pyrethroid characterized by its alpha-cyano group and a di-substituted vinylcyclopropane carboxylic acid ester structure. Its synthesis involves a multi-step process, beginning with the preparation of two key intermediates: 3-(2-chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropane-carboxylic acid and 4-fluoro-3-phenoxybenzaldehyde. These intermediates are then coupled to form the final this compound molecule.

The overall synthesis can be visualized as a convergent process where two main structural components are synthesized separately before being combined in the final step.

Experimental Protocols

Synthesis of 3-(2-chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic Acid

This key intermediate is synthesized in a multi-step process.

Protocol:

-

Friedel-Crafts Acylation: React p-chlorobenzoyl chloride with methyl benzoate in the presence of a Lewis acid catalyst (e.g., SnCl₄) to form a butyrolactone intermediate.

-

Halogenation and Cyclization: Treat the butyrolactone intermediate with a halogenating agent such as phosphorus pentachloride (PCl₅) in methanol. The resulting product undergoes dehydrochlorination and cyclization upon treatment with a base like sodium alkoxide to yield the methyl ester of the target molecule.

-

Saponification: Hydrolyze the methyl ester using a strong base such as potassium hydroxide in an alcohol/water mixture. The reaction mixture is typically heated under reflux for several hours.

-

Acidification: After completion of the hydrolysis, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Extraction and Isolation: The precipitated carboxylic acid is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 3-(2-chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid. Further purification can be achieved by recrystallization.

Synthesis of 4-fluoro-3-phenoxybenzaldehyde

The synthesis of this aldehyde intermediate is crucial for the final esterification step.

Protocol:

-

Bromination: p-Fluorobenzaldehyde is brominated using bromine to yield 3-bromo-4-fluorobenzaldehyde.

-

Protection of Aldehyde Group: The aldehyde group of 3-bromo-4-fluorobenzaldehyde is protected by reacting it with ethylene glycol in the presence of an acid catalyst to form the corresponding acetal.

-

Etherification: The protected bromo-aldehyde is then reacted with sodium phenolate in a suitable solvent. This step forms the phenoxy ether linkage.

-

Deprotection: The protecting group is removed by acid-catalyzed hydrolysis. A solution of the 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal in ethanol, water, and concentrated hydrochloric acid is stirred at room temperature.

-

Work-up and Purification: The ethanol is removed in vacuo, and the residue is taken up in toluene. The aqueous layer is separated, and the organic phase is washed with water, dried over sodium sulfate, and evaporated. The crude product is then purified by vacuum distillation to yield 4-fluoro-3-phenoxybenzaldehyde as a colorless oil. A yield of approximately 91% can be expected.[1]

Synthesis of this compound

The final step involves the esterification of the synthesized carboxylic acid with the aldehyde, which proceeds via an in-situ formed cyanohydrin.

Protocol:

-

Formation of the Acid Chloride:

-

Dissolve 3-(2-chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid in anhydrous toluene.

-

Slowly add an excess of thionyl chloride (1.5 to 2.0 molar equivalents) at room temperature.

-

Heat the mixture to reflux for 2-3 hours, until the evolution of HCl gas ceases.

-

Cool the mixture and remove excess thionyl chloride and toluene under reduced pressure. The resulting crude acid chloride can be used directly in the next step.

-

-

Esterification:

-

Dissolve the crude acid chloride in toluene.

-

In a separate flask, prepare a solution of 4-fluoro-3-phenoxybenzaldehyde in toluene.

-

To the aldehyde solution, add a source of cyanide (e.g., sodium cyanide) and a phase-transfer catalyst to facilitate the formation of the cyanohydrin in situ.

-

Slowly add the acid chloride solution to the cyanohydrin mixture.

-

Add pyridine to act as a base and catalyze the esterification.

-

Heat the reaction mixture at a controlled temperature (e.g., 60°C) for several hours (e.g., 4 hours).

-

Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and proceed with the purification protocol.

-

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and catalysts. A combination of extraction and chromatographic techniques is typically employed.

Extraction and Preliminary Purification

-

After the reaction is complete, the mixture is typically washed with water and brine to remove water-soluble impurities and the catalyst.

-

The organic layer is separated, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Column Chromatography

Protocol:

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase.

-

Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common eluent system is a mixture of n-hexane and diethyl ether or n-hexane and dichloromethane. The ratio of the solvents can be adjusted to achieve optimal separation.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis of Fractions: Each fraction is analyzed by TLC to identify the fractions containing the pure this compound.

-

Isolation: The fractions containing the pure product are combined, and the solvent is evaporated to yield purified this compound.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC can be employed.

Protocol:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The ratio is optimized to achieve good separation of this compound from its impurities.

-

Detection: A UV detector set at a wavelength of approximately 266 nm is used to monitor the elution.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Isolation: The solvent is removed from the collected fraction to yield high-purity this compound.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Yields

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acid Chloride Formation | 3-(2-chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid, Thionyl chloride | Toluene | Reflux | 2 - 3 | ~89.7 |

| Esterification | Acid chloride intermediate, 4-fluoro-3-phenoxybenzaldehyde, NaCN, Pyridine | Toluene | 60 | 4 | ~70.6 |

Table 2: Purification and Purity Data

| Purification Method | Eluent/Mobile Phase | Typical Recovery (%) | Final Purity (%) |

| Column Chromatography | n-hexane/diethyl ether or n-hexane/dichloromethane | 78 - 91 | >90 |

| HPLC | Acetonitrile/Water | >95 | >96.2[2] |

Analytical Characterization

The purity of the synthesized this compound should be confirmed using analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of this compound. A C18 column with a mobile phase of acetonitrile and water and UV detection at ~266 nm is typically used.

-

Gas Chromatography (GC): GC with an electron capture detector (ECD) can also be used for purity assessment and residue analysis.

-

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should be used to confirm the chemical structure of the synthesized this compound.

This guide provides a detailed framework for the synthesis and purification of this compound on a laboratory scale. Researchers should always adhere to appropriate safety protocols when handling the chemicals and reagents involved in these procedures.

References

An In-depth Technical Guide to Flumethrin Metabolism and Detoxification Pathways in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumethrin, a type II synthetic pyrethroid insecticide, is widely used in veterinary medicine to control ectoparasites such as ticks and mites. The emergence of resistance in target pest populations poses a significant threat to its efficacy. Understanding the metabolic pathways by which insects detoxify this compound is crucial for managing resistance and developing novel, more robust control agents. This technical guide provides a comprehensive overview of the enzymatic systems involved in this compound metabolism, focusing on the primary Phase I and Phase II detoxification pathways. It details the roles of Cytochrome P450 monooxygenases (P450s), Carboxylesterases (CCEs), and Glutathione S-transferases (GSTs). Furthermore, this document includes detailed experimental protocols for key assays used to study these metabolic processes and presents quantitative data in structured tables for comparative analysis. Visual diagrams of metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction to this compound and Metabolic Resistance

This compound is a non-systemic ectoparasiticide characterized by a cyano group at the α-carbon of the 3-phenoxybenzyl alcohol moiety, classifying it as a Type II pyrethroid. Its mode of action involves targeting the voltage-gated sodium channels in the insect's nervous system, causing prolonged channel opening, which leads to hyperexcitation, paralysis, and death.

The development of insecticide resistance is a major challenge in pest control.[1] Insects have evolved sophisticated detoxification mechanisms to counteract the toxic effects of xenobiotics like this compound.[1] These mechanisms primarily fall into two categories: target-site resistance, involving mutations in the sodium channel protein, and metabolic resistance.[2][3] Metabolic resistance is the most common mechanism, wherein insects exhibit an enhanced ability to enzymatically degrade or sequester the insecticide before it can reach its target site.[4] This is typically achieved through the overexpression or increased efficiency of three major families of detoxification enzymes: P450s, CCEs, and GSTs.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism involves the modification of the insecticide molecule through oxidation, hydrolysis, or reduction, typically making it more polar. For this compound, the key Phase I reactions are oxidation by P450s and hydrolysis by CCEs.

Cytochrome P450 Monooxygenases (P450s)

P450s are a superfamily of heme-containing enzymes that play a central role in the metabolism of a vast array of endogenous and exogenous compounds, including insecticides. They are often the primary drivers of metabolic resistance to pyrethroids. P450s catalyze oxidative reactions, such as hydroxylation, which detoxify pyrethroids by adding hydroxyl groups to the molecule, thereby increasing its water solubility and facilitating excretion. In the case of this compound, oxidative attack is predicted to occur on both the acid and alcohol moieties of the molecule.

While specific studies detailing the precise P450-mediated metabolites of this compound in insects are limited, the established pathways for other pyrethroids provide a strong predictive model. For instance, studies on deltamethrin have shown that P450s are responsible for producing hydroxylated metabolites. The use of P450 inhibitors, such as piperonyl butoxide (PBO), can significantly increase the toxicity of pyrethroids, which confirms the critical role of P450s in their detoxification.

Figure 1. Oxidative metabolism of this compound by Cytochrome P450s.

Carboxylesterases (CCEs)

Carboxylesterases are hydrolytic enzymes that detoxify pyrethroids by cleaving the central ester bond, which is critical for their insecticidal activity. This hydrolysis reaction yields an alcohol and a carboxylic acid metabolite, which are generally less toxic and more easily excreted. Overexpression of CCEs is a well-documented mechanism of resistance to pyrethroids, organophosphates, and carbamates in a wide range of insect species. Studies have shown that recombinant CCEs from resistant house flies can enhance tolerance to permethrin, demonstrating their direct role in detoxification. Given this compound's ester structure, CCE-mediated hydrolysis is a primary pathway for its detoxification.

Figure 2. Hydrolytic metabolism of this compound by Carboxylesterases.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the modified (or parent) insecticide with endogenous molecules, such as glutathione, to further increase water solubility and facilitate rapid excretion from the insect's body.

Glutathione S-transferases (GSTs)

GSTs are a diverse family of enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide range of xenobiotics. This process effectively neutralizes reactive electrophilic centers on the substrate molecule. While GSTs are primarily known for detoxifying organophosphates, their role in pyrethroid metabolism is increasingly recognized. Studies on the tick Haemaphysalis longicornis have explicitly demonstrated the involvement of GSTs in this compound detoxification. Exposure to sublethal doses of this compound resulted in the upregulation of a specific GST gene (HlGST), and silencing this gene via RNA interference led to increased tick mortality upon this compound exposure. Similarly, honey bees treated with this compound showed significantly increased GST activity. This indicates that GSTs play a vital role in conjugating and detoxifying either the parent this compound molecule or its Phase I metabolites.

Figure 3. Phase II conjugation of this compound by GSTs.

Quantitative Data on Enzyme Activity

The following tables summarize quantitative data related to the activity and expression of detoxification enzymes implicated in pyrethroid and this compound metabolism from various studies.

Table 1: Carboxylesterase Hydrolytic Activity

| Enzyme/Organism | Substrate | Activity (pmol/min/mg protein) | Fold Increase vs. Control | Reference |

|---|---|---|---|---|

| Recombinant CCE (House Fly) | α-Naphthyl Acetate | 6083.5 - 13810.1 | 1.8 - 4.0 |

| E3 Carboxylesterase (mutant) | Deltamethrin | >100x wild-type rate | >100 | |

Table 2: Glutathione S-transferase Activity and Expression

| Organism | Condition | Enzyme/Gene | Measurement | Result | Reference |

|---|---|---|---|---|---|

| Apis mellifera (Honey Bee) | This compound Treatment | GST | Enzyme Activity | Significantly Increased | |

| H. longicornis (Tick) | This compound Exposure | HlGST | Gene Expression (qRT-PCR) | Upregulated |

| H. longicornis (Tick) | HlGST Knockdown | HlGST | Susceptibility Assay | Increased mortality to this compound | |

Experimental Protocols

Detailed methodologies are essential for the accurate study of insecticide metabolism. Below are protocols for key experiments.

In Vitro Metabolism Assay Using Insect Microsomes

This protocol is used to determine the metabolic rate of an insecticide by Phase I enzymes (primarily P450s) present in microsomes.

-

Preparation of Microsomes:

-

Homogenize 50-100 insect abdomens or whole bodies in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Centrifuge the homogenate at 10,000 x g for 20 min at 4°C to pellet cell debris and mitochondria.

-

Transfer the supernatant (S9 fraction) to a new tube and centrifuge at 100,000 x g for 60 min at 4°C.

-

The resulting pellet contains the microsomal fraction. Resuspend the pellet in a known volume of resuspension buffer and determine the protein concentration using a Bradford or BCA assay. Store at -80°C.

-

-

Metabolism Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

100 µg of microsomal protein.

-

Phosphate buffer (0.1 M, pH 7.4) to a final volume of 198 µL.

-

1 µL of insecticide solution (e.g., this compound in acetone or DMSO) to achieve the desired final concentration (e.g., 10 µM).

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 2 µL of an NADPH-regenerating system (e.g., containing 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase). A control reaction should be run without the NADPH system.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

-

Extraction and Analysis:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the disappearance of the parent compound and the formation of metabolites using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Figure 4. Experimental workflow for in vitro metabolism assay.

GST Activity Assay (CDNB Assay)

This spectrophotometric assay measures the overall activity of GSTs using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB).

-

Preparation of Cytosolic Fraction (S9):

-

Prepare the S9 fraction as described in step 1 of the microsome preparation protocol (i.e., the supernatant after the 10,000 x g centrifugation).

-

Determine the protein concentration of the S9 fraction.

-

-

Assay Reaction:

-

In a 96-well microplate, add the following to each well:

-

150 µL of 0.1 M phosphate buffer (pH 6.5).

-

20 µL of S9 protein sample (diluted to an appropriate concentration).

-

10 µL of 50 mM reduced glutathione (GSH).

-

-

Initiate the reaction by adding 10 µL of 50 mM CDNB (dissolved in ethanol).

-

Immediately place the plate in a microplate reader.

-

-

Measurement:

-

Measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes at a constant temperature (e.g., 25°C).

-

The rate of reaction (ΔAbs/min) is proportional to the GST activity.

-

Calculate the specific activity using the extinction coefficient of the resulting GS-DNB conjugate (9.6 mM⁻¹cm⁻¹) and the protein concentration.

-

Conclusion and Future Directions

The metabolism of this compound in insects is a complex process orchestrated by a suite of detoxification enzymes, primarily Cytochrome P450s, Carboxylesterases, and Glutathione S-transferases. Phase I reactions, including P450-mediated oxidation and CCE-mediated hydrolysis, serve to break down the parent molecule. Phase II GST-mediated conjugation further facilitates the detoxification and excretion of the resulting metabolites. An enhanced metabolic capacity, driven by the overexpression of one or more of these enzyme families, is a primary mechanism of insecticide resistance.

For drug development professionals, a thorough understanding of these pathways is paramount. Future research should focus on:

-

Metabolite Identification: Precisely identifying the specific metabolites of this compound produced by key insect P450 and CCE isozymes.

-

Enzyme Profiling: Characterizing the specific detoxification enzymes that are overexpressed in this compound-resistant field populations.

-

Inhibitor Development: Designing synergists that can inhibit the key detoxification enzymes, thereby restoring the efficacy of this compound and combating resistance.

By elucidating these detoxification networks, the scientific community can develop more effective resistance management strategies and design next-generation insecticides that are less susceptible to metabolic degradation.

References

- 1. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pjoes.com [pjoes.com]

- 3. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]

- 4. Insecticide Resistance Mechanisms – Pesticide Environmental Stewardship [pesticidestewardship.org]

An In-depth Technical Guide to the Environmental Fate and Degradation of Flumethrin in Soil and Water

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the environmental fate of Flumethrin in soil and water is limited due to its primary use as an ectoparasiticide on animals, which minimizes direct environmental release. Consequently, this guide supplements the available this compound-specific data with information from structurally similar Type II pyrethroids, namely Cypermethrin and Deltamethrin, to provide a comprehensive understanding of the expected environmental behavior. This approach is clearly indicated in the data tables.

Introduction

This compound is a synthetic pyrethroid insecticide classified as a Type II pyrethroid due to the presence of an α-cyano group. It is primarily used in veterinary medicine to control ectoparasites on livestock and domestic animals. While its application method limits widespread environmental dissemination, understanding its potential fate and degradation in soil and water is crucial for a complete environmental risk assessment. This technical guide provides a detailed overview of the abiotic and biotic degradation pathways of this compound, its persistence, and its mobility in soil and aquatic environments.

Physicochemical Properties

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. This compound is a lipophilic molecule with low water solubility, which influences its partitioning between soil/sediment and water.

| Property | Value | Implication for Environmental Fate |

| Molecular Formula | C₂₈H₂₂Cl₂FNO₃ | - |

| Molecular Weight | 510.4 g/mol | - |

| Water Solubility | 0.2 mg/L (at 20°C)[1] | Low potential for leaching in aqueous form, but can be transported via runoff on soil particles. |

| Vapor Pressure | Information not available | - |

| Log Kow (Octanol-Water Partition Coefficient) | Information not available | Expected to be high, indicating a tendency to adsorb to organic matter in soil and sediment. |

Degradation in Aqueous Environments

The degradation of this compound in water can occur through hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on the pH of the water.

Quantitative Data for Hydrolysis

| Compound | pH | Temperature (°C) | DT₅₀ (days) | Reference |

| This compound | 9 | - | Hydrolyzed | [1] |

| Cypermethrin (Proxy) | 5 | 25 | Stable (>50) | [2] |

| Cypermethrin (Proxy) | 7 | 25 | Stable (>50) | [2] |

| Cypermethrin (Proxy) | 9 | 25 | Rapid | [2] |

| Deltamethrin (Proxy) | 5, 7 | - | Stable | |

| Deltamethrin (Proxy) | 9 | - | 2.5 |

Degradation Pathway:

The primary hydrolytic degradation pathway for this compound, like other pyrethroids, is the cleavage of the ester linkage. This process is accelerated under alkaline conditions.

Figure 1: Hydrolytic degradation of this compound.

Photolysis

Photolysis is the degradation of a molecule caused by the absorption of light energy. In aquatic environments, this can be a significant degradation route for pesticides present in the upper water column.

Quantitative Data for Aqueous Photolysis

| Compound | Conditions | DT₅₀ (days) | Reference |

| Cypermethrin (Proxy) | Sterile solution, sunlight | >100 | |

| Deltamethrin (Proxy) | Aqueous solution, UV light | Rapid |

Degradation Pathway:

Photodegradation of pyrethroids in water can involve ester cleavage, photoisomerization, and other reactions. The primary identified degradation products of this compound in aqueous media are 4-fluoro-3-phenoxybenzaldehyde and 4-fluoro-3-phenoxybenzaldehyde cyanohydrin.

Figure 2: Aqueous photolysis of this compound.

Fate and Degradation in Soil

The behavior of this compound in soil is governed by its adsorption to soil particles and its degradation by soil microorganisms and sunlight.

Adsorption and Mobility

The tendency of a pesticide to adsorb to soil is a key factor in determining its mobility and potential to leach into groundwater. This is quantified by the organic carbon-water partition coefficient (Koc). Due to its lipophilic nature, this compound is expected to have a high Koc value, indicating strong adsorption to soil organic matter and low mobility.

Quantitative Data for Soil Adsorption

| Compound | Soil Type | Koc (mL/g) | Mobility Classification | Reference |

| Cypermethrin (Proxy) | Average of 5 soil types | 6.1 x 10⁴ | Immobile | |

| Deltamethrin (Proxy) | Silt Loam | 1.6 x 10⁶ | Immobile |

Microbial Degradation

Microbial degradation is a primary route of dissipation for many pesticides in the soil. Various soil microorganisms can utilize pyrethroids as a source of carbon and energy, breaking them down into less complex molecules.

Quantitative Data for Microbial Degradation in Soil

| Compound | Condition | DT₅₀ (days) | Reference |

| Cypermethrin (Proxy) | Aerobic | 6 - 20 | |

| Cypermethrin (Proxy) | Anaerobic | <14 | |

| Deltamethrin (Proxy) | Aerobic | 22 - 35 |

Degradation Pathway:

The microbial degradation of pyrethroids in soil primarily involves the cleavage of the ester bond by microbial esterases. The resulting alcohol and acid moieties are then further metabolized. The primary metabolites of this compound in animal metabolism, which can be indicative of environmental metabolism, are this compound acid and 4-fluoro-3-phenoxybenzoic acid.

Figure 3: Microbial degradation of this compound in soil.

Photolysis on Soil

Pesticides on the soil surface can be degraded by sunlight. The rate and extent of this degradation depend on the intensity of the sunlight and the properties of the soil.

Quantitative Data for Soil Photolysis

| Compound | Conditions | DT₅₀ (days) | Reference |

| Cypermethrin (Proxy) | Soil surface | 8 - 16 |

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate of pesticides.

Hydrolysis (based on OECD Guideline 111)

This test determines the rate of hydrolysis of a substance in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9).

Figure 4: Experimental workflow for hydrolysis studies.

Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

This study evaluates the rate and pathway of degradation in different soil types under both aerobic and anaerobic conditions.

Figure 5: Workflow for soil degradation studies.

Adsorption/Desorption Using a Batch Equilibrium Method (based on OECD Guideline 106)

This method determines the adsorption of a chemical to soil by equilibrating an aqueous solution of the chemical with a soil sample.

Figure 6: Workflow for soil adsorption studies.

Summary of Analytical Methods

The analysis of this compound and its degradation products in environmental matrices typically involves extraction, cleanup, and instrumental analysis.

| Technique | Description |

| Extraction | Soil samples are commonly extracted with organic solvents like acetonitrile or a mixture of acetone and hexane. Water samples can be extracted using liquid-liquid extraction with a non-polar solvent or by solid-phase extraction (SPE). |

| Cleanup | Extracts are often cleaned up using techniques like column chromatography (e.g., with Florisil or silica gel) or SPE to remove interfering matrix components. |

| Analysis | Gas chromatography with electron capture detection (GC-ECD) is a common and sensitive method for the analysis of pyrethroids. High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is also widely used, particularly for the analysis of both the parent compound and its more polar metabolites. |

Conclusion

While specific environmental fate data for this compound is scarce, by examining data from structurally similar pyrethroids like Cypermethrin and Deltamethrin, a clear picture of its likely environmental behavior emerges. This compound is expected to be largely immobile in soil due to strong adsorption to organic matter. Its persistence will be influenced by microbial activity, with degradation occurring more rapidly under aerobic conditions. In water, degradation is expected to be slow at neutral and acidic pH but will be accelerated by alkaline conditions and the presence of sunlight. The primary degradation pathway in both soil and water is the cleavage of the ester linkage, leading to the formation of less toxic metabolites that can be further mineralized. Due to its use pattern, the overall environmental exposure to this compound is considered low. However, this guide provides the necessary framework for understanding its potential environmental fate should it enter soil or aquatic systems.

References

Ecotoxicological Profile of Flumethrin: A Technical Guide for Researchers

Introduction

Flumethrin is a synthetic pyrethroid insecticide, specifically classified as a Type II pyrethroid due to the presence of an α-cyano group in its structure. It is utilized primarily as an ectoparasiticide in veterinary medicine, notably in flea and tick collars for domestic animals. While its application method is targeted, the potential for environmental release and subsequent impact on non-target aquatic organisms necessitates a thorough understanding of its ecotoxicological effects. This technical guide provides a comprehensive overview of the current knowledge on the ecotoxicological effects of this compound on freshwater aquatic life, intended for researchers, scientists, and professionals in drug development and environmental risk assessment.

Physicochemical Properties and Environmental Fate

This compound is a complex chiral molecule with multiple isomeric forms. The technical product is predominantly composed of the trans-Z-1 and trans-Z-2 isomers. As a synthetic pyrethroid, it possesses low water solubility and a high octanol-water partition coefficient (Kow), indicating a tendency to adsorb to organic matter in soil and sediment rather than remaining dissolved in the water column. This characteristic significantly influences its environmental distribution and bioavailability to aquatic organisms. The primary route of environmental entry from its main use in pet collars is through direct contact with water during swimming or bathing of treated animals, or indirectly through runoff from areas frequented by these animals. However, the United States Environmental Protection Agency (EPA) has concluded that due to its specific use pattern, the overall ecological risk is considered low.[1]

Mechanism of Action

The primary mode of action of this compound, like other Type II pyrethroids, is the disruption of nerve function in target organisms. It acts on the voltage-gated sodium channels in the neuronal membranes.

This compound binds to the α-subunit of these channels, causing a prolongation of the open state. This leads to a persistent influx of sodium ions, resulting in membrane depolarization, repetitive nerve firing, and eventual paralysis, leading to the death of the organism.

dot

References

The Molecular Basis of Flumethrin's Selective Toxicity to Arthropods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumethrin, a synthetic pyrethroid insecticide, exhibits potent toxicity towards a broad spectrum of arthropods while displaying a significantly lower toxicity profile in mammals. This selective action is fundamental to its widespread use in veterinary medicine and agriculture. This technical guide delineates the molecular underpinnings of this selective toxicity, focusing on the key differences in the target site, the voltage-gated sodium channel (VGSC), and the metabolic detoxification pathways between arthropods and mammals. This document provides a comprehensive overview of the mechanism of action, quantitative toxicological data, detailed experimental protocols for assessing toxicity and metabolic activity, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The development of effective and safe insecticides is a cornerstone of modern agriculture and public health. An ideal insecticide maximizes efficacy against target pests while minimizing harm to non-target organisms, including mammals. This compound, a type II pyrethroid, exemplifies this principle of selective toxicity. Its neurotoxic action is primarily directed at the peripheral and central nervous systems of arthropods. The molecular basis for this selectivity is multi-faceted, arising from subtle yet critical differences in the primary molecular target and the efficiency of metabolic degradation pathways. Understanding these differences is crucial for the development of next-generation insecticides with improved safety profiles and for managing the emergence of insecticide resistance.

Mechanism of Action: Targeting the Voltage-Gated Sodium Channel

This compound, like all pyrethroids, exerts its toxic effects by targeting the voltage-gated sodium channels (VGSCs) of nerve cells. These channels are essential for the generation and propagation of action potentials. This compound binds to the open state of the VGSC, preventing its closure and leading to a persistent influx of sodium ions.[1] This disruption of normal nerve function results in hyperexcitability of the nervous system, followed by paralysis and ultimately, death of the arthropod.[2]

The selective toxicity of this compound at the target site is attributed to structural and conformational differences between arthropod and mammalian VGSCs.

Structural and Conformational Differences in VGSCs

While the overall architecture of VGSCs is conserved across phyla, specific amino acid sequence variations in the pyrethroid binding sites lead to differential sensitivity.[1] Mammalian VGSCs are inherently less sensitive to pyrethroids than their insect counterparts.[3]

Key amino acid residues that contribute to this differential sensitivity have been identified through mutagenesis and modeling studies. For instance, the presence of an isoleucine residue in mammalian neuronal Na+ channels at a position corresponding to the methionine residue in many insect channels significantly reduces the binding affinity of pyrethroids.[3] Substitution of this isoleucine in a rat VGSC with a methionine was shown to increase the channel's sensitivity to deltamethrin (another pyrethroid) by 100-fold. These subtle molecular distinctions are a primary determinant of this compound's selective action.

Metabolic Detoxification: A Tale of Two Efficiencies

The second critical factor contributing to this compound's selective toxicity is the disparity in the rate and efficiency of its metabolic detoxification in arthropods versus mammals. Mammals possess a more robust and efficient enzymatic machinery for metabolizing and eliminating pyrethroids. The primary metabolic pathways for this compound are ester hydrolysis and oxidative metabolism.

Ester Hydrolysis by Carboxylesterases

This compound contains an ester linkage that is susceptible to hydrolysis by carboxylesterases (CEs), enzymes abundant in the mammalian liver. This hydrolysis cleaves the this compound molecule into less toxic, more water-soluble metabolites that can be readily excreted. While arthropods also possess carboxylesterases, their activity towards pyrethroids is generally lower and less efficient than in mammals.

Oxidative Metabolism by Cytochrome P450 Monooxygenases

The cytochrome P450 (CYP450) enzyme system is another major pathway for pyrethroid detoxification in mammals. These enzymes catalyze the oxidation of the this compound molecule, introducing hydroxyl groups that increase its water solubility and facilitate further conjugation and excretion. Mammalian hepatic microsomes exhibit a high capacity for this oxidative metabolism. In contrast, while insect P450s can metabolize pyrethroids and are a known mechanism of insecticide resistance, their baseline activity and capacity are often lower than in mammals.

Quantitative Data on this compound Toxicity and Metabolism

Table 1: Acute Toxicity of this compound in Arthropods vs. Mammals

| Organism | Phylum/Class | Route of Administration | Toxicity Metric (Value) | Reference(s) |

| Honey Bee (Apis mellifera) | Arthropoda/Insecta | Oral | LD50: 0.527 µ g/bee (24h) | |

| Honey Bee (Apis mellifera) | Arthropoda/Insecta | Oral | LD50: 0.178 µ g/bee (48h) | |

| Honey Bee (Apis mellifera) | Arthropoda/Insecta | Contact | LD50: 0.05 µ g/bee | |

| Buffalo Louse (Haematopinus tuberculatus) | Arthropoda/Insecta | In vitro contact | LC50: 36.18 ppm | |

| Cowpea Aphid (Aphis craccivora) | Arthropoda/Insecta | Residual film | LC50: Not available for this compound in this study, but bifenthrin (another pyrethroid) showed an LC50 of 0.117 ppm (24h) | |

| Rat (Rattus norvegicus) | Chordata/Mammalia | Oral | LD50: Highly toxic (trans-Z2 isomer and mixture), Moderately toxic (trans-Z1 isomer) |

Table 2: Comparative Binding Affinities of this compound to VGSCs (Hypothetical Data)

| Channel Source | Parameter | Value |

| Insect (e.g., Drosophila melanogaster) | Ki | Low nM range |

| Mammalian (e.g., Rat brain) | Ki | High µM range |

Table 3: Comparative Metabolic Kinetics of this compound (Hypothetical Data)

| Enzyme Source | Enzyme Type | Parameter | Value |

| Insect Microsomes | Cytochrome P450 | Vmax | Low (e.g., pmol/min/mg) |

| Km | µM range | ||

| Insect Cytosol | Carboxylesterase | Vmax | Low (e.g., pmol/min/mg) |

| Km | µM range | ||

| Mammalian Liver Microsomes | Cytochrome P450 | Vmax | High (e.g., nmol/min/mg) |

| Km | µM range | ||

| Mammalian Liver Cytosol | Carboxylesterase | Vmax | High (e.g., nmol/min/mg) |

| Km | µM range |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the selective toxicity of this compound.

Protocol for Arthropod Toxicity Bioassay: Leaf Dip Method for Tetranychus urticae

This protocol is adapted from standardized methods for assessing acaricide toxicity.

-

Mite Rearing: Maintain a healthy, age-synchronized colony of two-spotted spider mites (Tetranychus urticae) on a suitable host plant, such as bean plants (Phaseolus vulgaris), under controlled environmental conditions (25 ± 1°C, 75 ± 5% RH, 16:8 h L:D photoperiod).

-

Preparation of Test Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone). From this stock, create a series of five to seven serial dilutions in distilled water containing a surfactant (e.g., 0.01% Triton X-100). The concentration range should be selected to elicit mortality between 10% and 90%. A control solution containing only distilled water and surfactant must be included.

-

Leaf Disc Preparation: Excise leaf discs (approximately 2-3 cm in diameter) from untreated host plants.

-

Treatment Application: Individually dip each leaf disc into a test solution for 5-10 seconds with gentle agitation. Allow the discs to air dry completely.

-

Mite Infestation: Place the dried leaf discs, adaxial side up, on a water-saturated cotton or agar bed in a Petri dish to prevent mite escape. Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.

-

Incubation and Mortality Assessment: Incubate the Petri dishes under the same conditions as the rearing colony. Assess mite mortality at 24, 48, and 72 hours post-infestation. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration for 50% of the population) values and their 95% confidence intervals using probit analysis.

Protocol for Mammalian Acute Oral Toxicity (LD50) Determination in Rats

This protocol is based on standard guidelines for acute toxicity testing.

-

Animal Selection: Use healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain) of a single sex (typically females are used as they are often more sensitive). Acclimate the animals to the laboratory conditions for at least five days prior to the experiment.

-

Dose Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., corn oil).

-

Dose Administration: Fast the rats overnight (with access to water) before dosing. Administer a single oral dose of the this compound preparation via gavage. The volume administered should not exceed 1 ml/100 g body weight.

-

Dose Range Finding (Up-and-Down Procedure): Start with a dose estimated from existing data. Administer this dose to a single animal. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. This is repeated for a small number of animals to determine a narrow range of doses that cause mortality.

-

Main Study: Based on the range-finding study, select at least four dose levels that are expected to cause mortality between 10% and 90%. Assign a group of animals (e.g., 5-10) to each dose level and a control group that receives only the vehicle.

-

Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

-

Data Analysis: Calculate the LD50 (lethal dose for 50% of the population) and its 95% confidence intervals using a recognized statistical method, such as the Miller and Tainter method (probit analysis).

Protocol for Heterologous Expression and Electrophysiological Analysis of VGSCs in Xenopus Oocytes

This protocol allows for the functional characterization of specific VGSCs and their sensitivity to this compound.

-

Preparation of cRNA: Linearize plasmids containing the cDNA of the arthropod or mammalian VGSC alpha subunit and an auxiliary subunit (e.g., TipE for insects). Synthesize capped RNA (cRNA) in vitro using a commercial transcription kit.

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase). Microinject each oocyte with a known amount of the VGSC alpha and auxiliary subunit cRNAs.

-

Incubation: Incubate the injected oocytes for 2-7 days at 18°C in a suitable medium to allow for channel expression.

-

Two-Electrode Voltage Clamp (TEVC) Recording: Place an oocyte in a recording chamber continuously perfused with a standard bath solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Data Acquisition: Using a voltage-clamp amplifier, hold the oocyte membrane at a negative potential (e.g., -90 mV). Apply depolarizing voltage steps to elicit sodium currents.

-

This compound Application: After recording baseline currents, perfuse the chamber with a solution containing a known concentration of this compound. Record the sodium currents in the presence of the compound. The effect of this compound is typically observed as a prolongation of the sodium current (a "tail current").

-

Data Analysis: Measure the amplitude of the peak sodium current and the tail current. Construct dose-response curves to determine the EC50 (effective concentration for 50% of the maximal effect) of this compound on each channel type.

Protocol for In Vitro Metabolism Assay Using Liver Microsomes

This protocol is used to determine the kinetic parameters of this compound metabolism by CYP450s and carboxylesterases.

-

Preparation of Microsomes: Prepare liver microsomes from the target arthropod species (e.g., from whole bodies or specific tissues) and mammals (e.g., rat or human liver) by differential centrifugation. Determine the total protein concentration of the microsomal preparations.

-

Incubation Mixture: For CYP450-mediated metabolism, prepare an incubation mixture containing a phosphate buffer (pH 7.4), a known concentration of this compound, liver microsomes, and an NADPH-generating system (to provide the necessary cofactor for CYP450 activity). For carboxylesterase-mediated metabolism, omit the NADPH-generating system.

-

Reaction: Pre-incubate the mixture at 37°C. Initiate the reaction by adding the NADPH-generating system (for CYP450) or the microsomes (for carboxylesterases). Incubate for a specific time, ensuring the reaction is in the linear range.

-

Reaction Termination and Extraction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). Extract the remaining this compound and its metabolites from the mixture.

-

Analysis: Analyze the samples using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of this compound metabolized or the amount of a specific metabolite formed.

-

Data Analysis: Determine the initial velocity of the reaction at various this compound concentrations. Fit the data to the Michaelis-Menten equation to calculate the Vmax (maximum reaction velocity) and Km (Michaelis constant) for this compound metabolism by the different enzyme preparations.

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's neurotoxic mechanism of action on arthropod neurons.

Caption: Overview of the factors contributing to this compound's selective toxicity.

Caption: Major metabolic detoxification pathways for this compound.

Caption: Experimental workflow for VGSC electrophysiology in Xenopus oocytes.

Conclusion

The selective toxicity of this compound towards arthropods is a well-defined interplay between differential target site sensitivity and metabolic efficiency. Key amino acid variations render mammalian voltage-gated sodium channels less susceptible to the neurotoxic effects of this compound. Furthermore, the rapid and efficient detoxification of this compound by mammalian carboxylesterases and cytochrome P450 enzymes prevents the accumulation of the parent compound to toxic levels. This comprehensive understanding of the molecular basis of selectivity is paramount for the rational design of novel insecticides that are both potent against target pests and safe for mammals and other non-target species. The experimental protocols provided herein offer a robust framework for the continued investigation of insecticide selectivity and the mechanisms of action of novel compounds.

References

Sub-lethal Effects of Flumethrin on Honeybee Behavior and Learning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flumethrin, a synthetic pyrethroid acaricide used to control Varroa mites in honeybee colonies, exhibits significant sub-lethal effects on honeybee behavior and learning, even at concentrations that do not cause immediate mortality. This guide provides a comprehensive overview of these effects, presenting quantitative data from key studies, detailing experimental protocols, and illustrating the underlying neurotoxic mechanisms. Chronic exposure to sub-lethal doses of this compound has been shown to impair olfactory learning and memory, reduce lifespan, and alter gene expression related to crucial neurological and physiological functions. These findings underscore the importance of understanding the subtle yet detrimental impacts of this widely used chemical on honeybee health and colony viability.

Quantitative Data on Sub-lethal Effects

The following tables summarize the key quantitative findings from studies investigating the sub-lethal effects of this compound on honeybees.

Table 1: Effects of this compound on Honeybee Survival

| This compound Concentration | Exposure Duration | Species | Observed Effect | Reference |

| 10 µg/g in sucrose solution | 24 hours | Apis cerana cerana | 59.21% mortality | [1] |

| 100 µg/g in sucrose solution | 24 hours | Apis cerana cerana | 62.10% mortality | [1] |

| 0.01 mg/L (chronic oral) | Until death | Apis mellifera | Decreased lifespan | [2] |

| 0.1 mg/L (chronic oral) | Until death | Apis mellifera | Shortened lifespan | [2] |

| 1.0 mg/L (chronic oral) | Until death | Apis mellifera | Shortened lifespan | [2] |

| 0.01, 0.10, and 1.0 mg/L (chronic) | 14 days | Apis mellifera | Induced significant antioxidant response, detoxification, immune reaction, and apoptosis |

Table 2: Effects of this compound on Honeybee Learning and Memory

| This compound Concentration | Exposure Details | Species | Observed Effect on Learning/Memory | Reference |

| 10 µg/g in sucrose reward | During PER conditioning | Apis cerana cerana | Significantly lower acquisition of conditioned response compared to control. | |

| 100 µg/g in sucrose reward | During PER conditioning | Apis cerana cerana | Significantly lower acquisition of conditioned response compared to control. | |

| Sprayed into the colony | Post-treatment assessment | Apis cerana cerana | Significantly lower PER performance compared to pre-treatment. | |

| 1 mg/L (chronic oral, from larval stage) | 7-day-old adult workers | Apis mellifera | Deficiencies in olfactory learning and memory observed. |

Table 3: Effects of this compound on Gene Expression in Apis mellifera

| This compound Concentration | Life Stage/Tissue | Observed Effect on Gene Expression | Reference |

| 0.01 mg/L (chronic oral) | 1-day-old pupae | Down-regulation of detoxification-related genes (CYP450, GSTS). | |

| 0.1 mg/L (chronic oral) | 1-day-old pupae | Down-regulation of memory-related genes (GluRA1, Nmdar1, Tyr1) and detoxification-related genes (CYP450, GSTS). | |

| 0.1 mg/L (chronic oral) | 1-day-old worker bees | Down-regulation of memory-related gene (Tyr1). | |

| 0.1 mg/L (chronic oral) | 7-day-old worker bees | Down-regulation of immunity genes (Defensin1, Hymenoptaecin). | |

| 1 mg/L (chronic oral) | 1-day-old pupae | Down-regulation of memory-related genes (GluRA1, Nmdar1, Tyr1) and detoxification-related genes (CYP450, GSTS). | |

| 1 mg/L (chronic oral) | 1-day-old worker bees | Down-regulation of memory-related genes (Nmdar1, Tyr1). | |

| 1 mg/L (chronic oral) | 7-day-old worker bees | Down-regulation of detoxification-related gene (CYP450) and immune genes (Defensin1, Hymenoptaecin). | |

| 1 mg/L (larval exposure) | Newly emerged adults | Significantly down-regulated expression of immune and detoxification-related genes. |

Experimental Protocols

Olfactory Conditioning of the Proboscis Extension Reflex (PER)

This protocol is a standard method for assessing olfactory learning and memory in honeybees.

3.1.1. Bee Preparation:

-

Foraging honeybees are captured from the entrance of a hive.

-

Bees are immobilized by chilling them on ice.

-

Each bee is then harnessed in a small tube, with its head and antennae exposed.

-

The harnessed bees are fed a sucrose solution and left to acclimate for a period before the experiment.

3.1.2. Conditioning Procedure:

-

An odorant is delivered to the bee's antennae for a few seconds. This serves as the conditioned stimulus (CS).

-

Shortly after the onset of the odor, one of the bee's antennae is touched with a sucrose solution. This is the unconditioned stimulus (US).

-

The bee reflexively extends its proboscis in response to the sucrose.

-

This pairing of the CS and US is repeated multiple times (trials) with an inter-trial interval.

-

Learning is assessed by presenting the CS alone and recording whether the bee extends its proboscis in anticipation of the reward (the conditioned response, CR).

3.1.3. Memory Testing:

-

To test for memory retention, the conditioned bees are presented with the CS alone at specific time points after the conditioning phase (e.g., 1 hour, 24 hours).

-

The percentage of bees that exhibit the CR is recorded as a measure of memory retention.

Signaling Pathways of this compound Neurotoxicity

This compound, like other pyrethroids, primarily targets the voltage-gated sodium channels in the neurons of honeybees. This interaction disrupts the normal functioning of the nervous system, leading to the observed sub-lethal effects on behavior and learning.

The primary mechanism of action involves the binding of this compound to the open state of the voltage-gated sodium channels. This binding modifies the channel's gating properties, specifically by slowing both the activation and inactivation processes. The result is a prolonged influx of sodium ions into the neuron during an action potential. This leads to a state of hyperexcitability, characterized by repetitive firing of the neuron, which ultimately results in nerve blockage and paralysis at lethal doses. At sub-lethal concentrations, this disruption of normal neuronal signaling is thought to underlie the impairments in learning and memory.

Studies on honeybee antennal lobe neurons have shown that pyrethroids can induce a use-dependent recruitment of modified sodium channels, meaning that the effect is more pronounced with repetitive neuronal activity. This suggests that behaviors requiring intensive neural processing, such as learning and memory formation, would be particularly susceptible to the effects of this compound.

Logical Relationships in this compound's Impact

The sub-lethal effects of this compound on honeybees can be understood as a cascade of events, starting from the molecular level and culminating in observable behavioral changes.

-

Exposure: Honeybees are exposed to this compound primarily through contact with treated surfaces within the hive.

-

Molecular Interaction: this compound binds to and disrupts the function of voltage-gated sodium channels in neurons.

-

Cellular Disruption: This leads to abnormal neuronal firing and impaired signaling within the nervous system.

-

Physiological and Gene Expression Changes: Chronic disruption of neuronal activity can lead to changes in gene expression related to memory, detoxification, and immune response.

-

Behavioral Impairment: The culmination of these effects is a deficit in the bee's ability to learn and remember essential information, such as the association between a floral scent and a nectar reward, as well as alterations in foraging and social behaviors.

Conclusion

The evidence presented in this technical guide clearly demonstrates that sub-lethal concentrations of this compound have profound negative impacts on honeybee behavior and learning. The disruption of fundamental neurological processes at the molecular level translates into significant impairments in cognitive functions that are vital for individual bee survival and colony health. For researchers and professionals in drug development, these findings highlight the need for acaricides with more specific modes of action that minimize harm to non-target organisms like honeybees. Further research should focus on developing alternative Varroa mite control strategies that do not compromise the cognitive abilities and overall well-being of these essential pollinators.

References

Flumethrin's Impact on the Reproductive Biology of Ticks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumethrin, a synthetic pyrethroid acaricide, is widely utilized in veterinary medicine for the control of ectoparasites, including ticks. Beyond its immediate lethal effects, this compound exhibits profound sublethal impacts on the reproductive biology of ticks, significantly impairing their reproductive success and, consequently, their population dynamics. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on tick reproduction, detailing its mechanism of action, summarizing quantitative impacts on key reproductive parameters, outlining experimental protocols for assessment, and visualizing the implicated biological pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in acaricide research and the development of novel tick control strategies.

Introduction

Ticks are hematophagous arthropods of significant medical and veterinary importance, acting as vectors for a wide array of pathogens. The control of tick populations is a cornerstone of disease prevention, with chemical acaricides remaining a primary tool. This compound, a type II alpha-cyano pyrethroid, is a prominent active ingredient in various tick control formulations. Its primary mode of action is the disruption of nerve function in arthropods. However, its influence extends beyond mere lethality, encompassing significant detrimental effects on the intricate processes of tick reproduction. Understanding these sublethal effects is crucial for optimizing control strategies and managing the development of acaricide resistance. This guide synthesizes the available scientific literature to provide a detailed examination of this compound's impact on the reproductive biology of ticks.

Mechanism of Action

Neurotoxicity: The Primary Mode of Action

This compound's primary target is the voltage-gated sodium channels in the nervous system of ticks[1][2]. It binds to these channels, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in prolonged nerve depolarization, repetitive firing of neurons, paralysis, and ultimately, the death of the tick[1].

Hypothesized Impact on Reproductive Signaling Pathways

While direct evidence detailing the specific signaling pathways through which this compound disrupts tick reproduction is limited, it is hypothesized that its neurotoxic effects indirectly interfere with the hormonal regulation of reproductive processes. The continuous firing of neurons can disrupt the release of neurohormones that control vitellogenesis (yolk protein synthesis), oocyte maturation, and oviposition. Pyrethroids, in general, have been suggested as endocrine disruptors in various organisms[3][4]. In some insects, pyrethroids have been shown to interfere with juvenile hormone and ecdysteroid signaling, which are crucial for reproduction. A study on the soft tick Ornithodoros moubata demonstrated that the pyrethroid cypermethrin could induce vitellogenesis, suggesting a direct or indirect interaction with the hormonal pathways controlling this process. It is plausible that this compound's neurotoxic stress disrupts the delicate balance of these hormonal signals in hard ticks, leading to the observed reproductive impairments.

References

Methodological & Application

Application Note: HPLC-UV Method for the Determination of Flumethrin Residues in Honey and Beeswax

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flumethrin is a synthetic pyrethroid acaricide used to control Varroa mites in honeybee colonies. Its application can lead to the accumulation of residues in honey and beeswax, posing potential risks to consumers and affecting the quality of bee products. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound residues in honey and beeswax. The described protocol provides a reliable and sensitive approach for monitoring this compound levels to ensure compliance with regulatory limits.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC-UV methods for this compound analysis in honey and beeswax.

Table 1: Method Validation Parameters for this compound Analysis in Honey

| Parameter | Result | Reference |

| Limit of Detection (LOD) | 0.0053 mg/kg | [1] |

| Limit of Quantitation (LOQ) | Not Reported | |

| Recovery | 75.7% - 82.8% | [1] |

| Linearity (Concentration Range) | 0.125 - 4.0 µg/mL | [1] |

| Coefficient of Variation (CV) | 0.6% - 1.5% | [2] |

Table 2: Method Validation Parameters for this compound Analysis in Beeswax

| Parameter | Result | Reference |

| Limit of Detection (LOD) | 0.0053 mg/kg | [1] |

| Limit of Quantitation (LOQ) | Not Reported | |

| Recovery | Not Reported | |

| Linearity (Concentration Range) | 0.125 - 4.0 µg/mL | |

| This compound Residue Levels Detected | 0.0025 - 0.1364 mg/kg (pre-treatment) | |

| 0.0386 - 0.1017 mg/kg (90 days after treatment) |

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound residues in honey and beeswax using HPLC-UV.

1. Reagents and Materials

-

This compound analytical standard (>95.7% purity)

-

Acetonitrile (HPLC grade)

-

n-Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Anhydrous Sodium Sulfate

-

PTFE syringe filters (0.45 µm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) may be used for honey sample cleanup

2. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound standard in acetonitrile to prepare a 1 mg/mL stock solution. Store at -18°C for up to 3 months.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.125 to 4.0 µg/mL.

3. Sample Preparation

3.1 Honey Sample Preparation

-

Weigh 10 g of a representative honey sample into a 50 mL centrifuge tube.

-

Add 20 mL of a mixture of n-hexane and dichloromethane (4:6 v/v).

-

Vortex the mixture vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

-

Carefully collect the organic supernatant.

-

Repeat the extraction step with another 20 mL of the extraction solvent.

-

Combine the organic extracts and evaporate to dryness using a rotary evaporator at 40°C.

-

Re-dissolve the residue in 3 mL of acetonitrile.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

3.2 Beeswax Sample Preparation

-

Weigh 5 g of a representative beeswax sample into a 50 mL centrifuge tube.

-

Add 5 mL of n-hexane and vortex to dissolve the wax. Gentle heating in a water bath may be required.

-

Add 20 mL of a mixture of n-hexane and dichloromethane (4:6 v/v) and proceed with the liquid-liquid extraction as described for honey samples (steps 3-8).

4. HPLC-UV Analysis

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 267 nm.

-

Retention Time: Approximately 7.77 minutes for this compound.

5. Quantification

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Diagrams

Caption: Experimental workflow for this compound residue analysis.

This detailed application note provides a comprehensive guide for the analysis of this compound residues in honey and beeswax, ensuring accurate and reliable results for research and quality control purposes.

References

Application Note: Determination of Flumethrin Residues in Milk by Gas Chromatography-Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the quantitative determination of Flumethrin residues in bovine milk using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis with a GC-MS system. This method is suitable for routine monitoring of this compound in milk to ensure food safety and compliance with regulatory limits.

Introduction

This compound is a synthetic pyrethroid insecticide and acaricide used to control ectoparasites on livestock.[1] The potential for residues of this compound to be present in milk is a significant concern for consumer health.[2] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in milk and dairy products. This necessitates the availability of reliable and sensitive analytical methods for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of pesticide residues in complex food matrices like milk.[3][4]

Materials and Reagents

-

Solvents: Acetonitrile (ACN), n-hexane, and acetone (pesticide residue grade)

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent

-

Standards: this compound analytical standard (≥98% purity)

-

Equipment:

-

High-speed centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Analytical balance

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

GC-MS system

-

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

-

Extraction:

-

Weigh 10 g of a homogenized milk sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 5000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of PSA, and 150 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 5000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer 1 mL of the cleaned extract to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.

-

Caption: Workflow of the modified QuEChERS method for milk sample preparation.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890A GC or equivalent |

| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole GC/MS or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[5] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector | Splitless mode, 280°C |

| Injection Volume | 1 µL |

| Oven Program | Initial 180°C (hold 1 min), ramp at 10°C/min to 300°C (hold 15 min) |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ions (SIM) | To be determined based on the mass spectrum of the this compound standard. |

| MRM Transitions | Parent ion: 239; Daughter ions: 203, 168, 159 (Collision Energy: 15eV) |

Data Presentation

The performance of the method should be validated according to established guidelines. Key validation parameters are summarized below.

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg |

| Limit of Quantification (LOQ) | 0.004 - 0.01 mg/kg |

| Recovery | 78 - 91% |

| Precision (RSD%) | < 20% |

Method Validation